2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one typically involves the reaction of 3-(trifluoromethyl)piperidine with a chlorinated butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or recrystallization, are employed to isolate the compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The butanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the butanone moiety.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the carbonyl group.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or other oxidized derivatives of the butanone moiety.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl-substituted piperidine derivatives on biological systems.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-(trifluoromethyl)phenyl)ethanone
- 2-Chloro-1-(3-(trifluoromethyl)pyridin-2-yl)ethanone
- 2-Chloro-1-(3-(trifluoromethyl)benzyl)ethanone
Uniqueness
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is unique due to the presence of both a trifluoromethyl-substituted piperidine ring and a butanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-4-7(6-15)10(12,13)14/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCMHRNPYBSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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